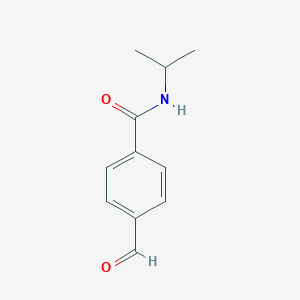

4-Formyl-N-isopropylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-formyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(2)12-11(14)10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFHZDXZIJJKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057636 | |

| Record name | N-isopropyl-4-formylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13255-50-0 | |

| Record name | 4-Formyl-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13255-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropyl-4-formylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013255500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-isopropyl-4-formylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-N-isopropylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYL-4-FORMYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NMQ4M6QG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Formyl-N-isopropylbenzamide (CAS 13255-50-0)

This guide provides a comprehensive technical overview of this compound, a substituted benzamide with significance as a pharmaceutical reference standard and a versatile chemical intermediate. We will delve into its physicochemical properties, synthesis, analytical characterization, potential applications, and safety protocols, offering field-proven insights and methodologies for professionals in the chemical and pharmaceutical sciences.

Core Molecular Identity and Physicochemical Properties

This compound (CAS: 13255-50-0) is a bifunctional organic molecule featuring both an amide and an aldehyde group attached to a central benzene ring. This unique structure makes it a valuable building block in organic synthesis and an important reference compound, particularly noted as a related compound to the anticancer drug Procarbazine.[1][2]

Structural and Chemical Identifiers

The fundamental identity of this compound is captured by various nomenclature and registry systems.

| Property | Value | Source(s) |

| IUPAC Name | 4-formyl-N-propan-2-ylbenzamide | [3][4] |

| CAS Number | 13255-50-0 | [1][3][5] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][3][5] |

| Molecular Weight | 191.23 g/mol | [1][3][5] |

| Canonical SMILES | CC(C)NC(=O)C1=CC=C(C=C1)C=O | [3][4] |

| InChI | InChI=1S/C11H13NO2/c1-8(2)12-11(14)10-5-3-9(7-13)4-6-10/h3-8H,1-2H3,(H,12,14) | [1][3][4] |

| InChIKey | OMFHZDXZIJJKFP-UHFFFAOYSA-N | [3][6] |

Physical and Chemical Characteristics

The physical state and key properties are critical for handling, storage, and experimental design.

| Property | Value | Source(s) |

| Physical State | Solid | [3][5] |

| Melting Point | 124-127°C[5], 121-123°C[2] | [2][5] |

| Boiling Point | 367.8±25.0 °C (Predicted) | [2] |

| Density | 1.093±0.06 g/cm³ (Predicted) | [2] |

| Purity | Typically ≥98% (HPLC) | [3][5][7] |

| Solubility | Not available | [5] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C in a dry, sealed place. | [2][7][8] |

Synthesis and Reaction Chemistry

N-substituted benzamides like this compound are commonly synthesized via amidation reactions. The most direct conceptual route involves the coupling of a terephthalaldehydic acid derivative with isopropylamine. A robust and widely applicable laboratory method is the Schotten-Baumann reaction, which proceeds through a highly reactive acyl chloride intermediate.[9][10]

Conceptual Synthesis Workflow

The synthesis can be visualized as a two-step process: activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a standard laboratory procedure for synthesizing the title compound. The causality for each step is explained to ensure reproducibility and understanding.

Step 1: Synthesis of 4-Formylbenzoyl Chloride

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-formylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride.

-

Activation: Slowly add thionyl chloride (1.5-2.0 eq.) to the suspension at room temperature with vigorous stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 40°C for DCM) for 2-3 hours. The reaction progress is monitored by the cessation of HCl and SO₂ gas evolution, which should be passed through a trap containing a base solution (e.g., NaOH).

-

Isolation: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-formylbenzoyl chloride is typically a pale yellow oil or solid and is often used in the next step without further purification due to its moisture sensitivity.

Step 2: Synthesis of this compound

-

Setup: In a separate flask, dissolve isopropylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath. The base is essential to neutralize the HCl byproduct of the amidation, driving the reaction to completion and preventing the protonation of the isopropylamine reactant.

-

Amidation: Dissolve the crude 4-formylbenzoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution with constant stirring. Maintaining a low temperature controls the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup & Purification:

-

Wash the reaction mixture sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield the final product as a solid.

-

Analytical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

General Analytical Workflow

Caption: Standard workflow for the analytical characterization of the target compound.

Predicted Spectral Data

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)

-

Rationale: The spectrum should show distinct signals for the isopropyl group, the aromatic protons (split into two doublets due to the para-substitution), the amide proton, and the highly deshielded aldehyde proton.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -CH(CH₃ )₂ | ~1.3 | Doublet | 6H | Isopropyl methyls |

| -CH (CH₃)₂ | ~4.3 | Septet | 1H | Isopropyl methine |

| -NH - | ~6.1 (broad) | Singlet | 1H | Amide proton |

| Aromatic | ~7.8 | Doublet | 2H | Protons ortho to amide |

| Aromatic | ~8.0 | Doublet | 2H | Protons ortho to aldehyde |

| -CH O | ~10.1 | Singlet | 1H | Aldehyde proton |

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)

-

Rationale: The carbon spectrum will feature signals for the aliphatic isopropyl carbons, four distinct aromatic carbons due to symmetry, the amide carbonyl, and the aldehyde carbonyl.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| -CH(C H₃)₂ | ~23 | Isopropyl methyls |

| -C H(CH₃)₂ | ~42 | Isopropyl methine |

| Aromatic C | ~127-130 | Aromatic CH carbons |

| Aromatic C | ~138-142 | Aromatic quaternary carbons |

| Amide C =O | ~166 | Amide carbonyl |

| Aldehyde C =O | ~192 | Aldehyde carbonyl |

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

-

Rationale: The IR spectrum is dominated by strong absorptions from the N-H and C=O stretching vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3300 | Medium, Sharp | N-H Stretch (Amide) |

| ~2870, ~2770 | Weak | C-H Stretch (Aldehyde) |

| ~1690 | Strong | C=O Stretch (Aldehyde) |

| ~1640 | Strong | C=O Stretch (Amide I Band) |

| ~1540 | Strong | N-H Bend (Amide II Band) |

Mass Spectrometry (MS)

-

Expected M+: For the molecular formula C₁₁H₁₃NO₂, the expected exact mass for the molecular ion [M]⁺ is 191.09. High-resolution mass spectrometry (HRMS) should confirm this value.

Applications in Research and Development

This compound serves two primary roles in the scientific landscape:

-

Pharmaceutical Reference Standard: It is identified as "Procarbazine Related Compound A" by the USP.[1] As such, it is a critical analytical standard for quality control, impurity profiling, and stability testing of Procarbazine Hydrochloride, an alkylating agent used in cancer therapy.[1] Its availability as a characterized standard is essential for regulatory compliance and ensuring the safety and efficacy of the final drug product.[11][12]

-

Chemical Intermediate: The presence of both an aldehyde and a secondary amide makes this compound a versatile synthon.

-

The aldehyde functional group can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or participation in C-C bond-forming reactions like Wittig, Grignard, or aldol reactions.

-

The amide group is generally stable but can be hydrolyzed under harsh conditions. The N-H proton can be deprotonated for further functionalization.

-

This dual functionality allows it to be a starting point for the synthesis of more complex molecules and compound libraries for drug discovery.[13]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The information is derived from available Safety Data Sheets (SDS).[5][14]

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[3][14] H315: Causes skin irritation.[14] H319: Causes serious eye irritation.[14] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation.[14] |

Recommended Safety and Handling Protocols

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[14][15]

-

Personal Protective Equipment (PPE):

-

Handling: Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke when using this product.[14] Avoid dust generation.[5]

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[14]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[14]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[14][15] Recommended storage is under an inert atmosphere at 2-8°C.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]

Conclusion

This compound (CAS 13255-50-0) is a well-characterized solid chemical whose importance is primarily defined by its role as a pharmaceutical impurity standard for Procarbazine. Its bifunctional nature also presents opportunities as a versatile intermediate in synthetic chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe use in research, development, and quality control settings.

References

- Nano diainc. (n.d.). This compound (Standard).

- Chinachemnet. (n.d.). This compound.

- SpectraBase. (n.d.). 4-formyl-N-isopropyl-benzamide.

- PubChem. (n.d.). 4-Formyl-N-(1-methylethyl)benzamide.

- GSRS. (n.d.). N-ISOPROPYL-4-FORMYLBENZAMIDE.

- Stephenson, G. R., et al. (2008). N-Isopropylbenzamide. Acta Crystallographica Section E, E64(Pt 7), o1005.

- Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Critical Reviews in Analytical Chemistry.

- Wang, A., et al. (n.d.). Supporting Information - Atom-economic amide synthesis by iron-substituted polyoxometalate catalyst. The Royal Society of Chemistry.

- ResearchGate. (2008). N-Isopropylbenzamide.

- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods.

- PubChem. (n.d.). N-Isopropylbenzamide.

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 13255-50-0 CAS MSDS (4-CARBOXALDEHYDE-N-ISOPROPYLBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-Formyl-N-(1-methylethyl)benzamide | C11H13NO2 | CID 83270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. CAS 82239-62-1 | this compound - Synblock [synblock.com]

- 8. 13255-50-0|this compound|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. klivon.com [klivon.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

physicochemical properties of 4-Formyl-N-isopropylbenzamide

An In-Depth Technical Guide to the Physicochemical Properties of 4-Formyl-N-isopropylbenzamide

Introduction

This compound (CAS No. 13255-50-0) is a substituted benzamide derivative of significant interest in pharmaceutical research and development.[1][2] Structurally, it features a benzamide core with an isopropyl group attached to the amide nitrogen and a formyl (aldehyde) group at the para-position of the benzene ring. This compound is recognized primarily as an intermediate and a metabolite related to the anti-neoplastic agent Procarbazine.[1][3] A thorough understanding of its physicochemical properties is paramount for professionals in drug discovery, process chemistry, and quality control, as these characteristics govern its behavior in both biological and chemical systems, influencing factors such as reaction kinetics, formulation, solubility, and bioavailability.

This guide provides a detailed examination of the core , outlines authoritative experimental protocols for their determination, and offers insights into the scientific rationale behind these methodologies.

Core Physicochemical Data

The fundamental are summarized below. It is important to note that several of these values are predicted based on computational models and should be confirmed by empirical testing for critical applications.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2][4] |

| Molecular Weight | 191.23 g/mol | [1][2][5] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 121-123 °C | [1][5] |

| Boiling Point | 367.8 °C at 760 mmHg (Predicted) | [1][4][6] |

| Density | 1.093 g/cm³ (Predicted) | [1][4] |

| Water Solubility | Data not explicitly available; expected to be low. Soluble in Chloroform (Slightly), Methanol (Slightly). | [1] |

| pKa | 14.05 (Predicted) | [1] |

| Flash Point | 157.6 °C | [1][4] |

| Vapor Pressure | 1.33E-05 mmHg at 25 °C | [1][4] |

| CAS Number | 13255-50-0 | [1][2][4] |

| Synonyms | N-Isopropyl-4-formylbenzamide, 4-Carboxaldehyde-N-isopropylbenzamide, N-Isopropylterephthalaldehydamide | [2][4][5][7] |

Experimental Determination of Key Properties

The reliability of physicochemical data hinges on the application of standardized, validated experimental methods. The following sections detail the authoritative protocols for determining critical properties like melting point and solubility, grounded in pharmacopeial and international guidelines.

Melting Point Determination: A Hallmark of Purity

The melting point is one of the most fundamental thermal properties used to characterize a solid crystalline substance and is a primary indicator of its purity. For pharmaceutical compounds, its determination is rigorously defined by various pharmacopeias.[8][9][10]

Causality Behind the Experimental Choice: The principle of melting point depression states that impurities disrupt the crystal lattice of a solid, leading to a lower and broader melting range. Therefore, a sharp and well-defined melting point is a strong indication of high purity. The capillary method, as described in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), is the standard for its precision and requirement for a minimal amount of substance.[10][11]

Experimental Protocol: USP/Ph. Eur. Capillary Method (Class Ia)

-

Sample Preparation: The substance must be finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours to remove any residual solvent or moisture that could depress the melting point.[9]

-

Capillary Loading: A sufficient amount of the dry powder is charged into a capillary tube (specified dimensions, e.g., 0.8-1.2 mm internal diameter) to form a tightly packed column of 2.5-3.5 mm in height.[8] This is achieved by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: The loaded capillary is placed in a calibrated melting point apparatus, which consists of a controlled heating block (or oil bath) and an accurate thermometer or temperature sensor.[10]

-

Heating and Observation: The apparatus is heated at a controlled rate. A common procedure involves a rapid pre-heating to a temperature approximately 5-10 °C below the expected melting point.[8][10] The heating rate is then reduced to a constant 1 °C/min to ensure thermal equilibrium between the sample and the heating block.[8][12]

-

Recording the Melting Range: Two temperatures are recorded:

-

Onset of Melting: The temperature at which the first drop of liquid becomes visible or the column collapses against the tube wall.[8][10]

-

Clear Point (End of Melting): The temperature at which the substance becomes completely liquid.[10][12] The recorded melting range is the interval between these two points.

-

-

System Validation: The accuracy of the apparatus must be frequently verified using certified melting point reference standards that melt at temperatures close to that of the test substance.[8][10][11]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Formyl-N-(1-methylethyl)benzamide | C11H13NO2 | CID 83270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 13255-50-0 [chemnet.com]

- 5. 13255-50-0 CAS MSDS (4-CARBOXALDEHYDE-N-ISOPROPYLBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. klivon.com [klivon.com]

- 8. thinksrs.com [thinksrs.com]

- 9. Melting Range or Temperature (Apparatus and Deternination) | Pharmaguideline [pharmaguideline.com]

- 10. uspbpep.com [uspbpep.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mt.com [mt.com]

An In-Depth Technical Guide to 4-Formyl-N-isopropylbenzamide: Molecular Structure, Properties, and Biological Significance

This technical guide provides a comprehensive overview of 4-Formyl-N-isopropylbenzamide, a molecule of significant interest to researchers in medicinal chemistry, pharmacology, and drug development. This document delves into its molecular characteristics, provides a detailed theoretical framework for its synthesis, and explores its biological relevance as a key metabolite of the chemotherapeutic agent procarbazine.

Molecular Identity and Physicochemical Properties

This compound is a substituted benzamide with a molecular formula of C₁₁H₁₃NO₂.[1][2][3] Its structure features a central benzene ring substituted with a formyl (aldehyde) group and an N-isopropylbenzamide moiety at the para position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-formyl-N-propan-2-ylbenzamide | [2] |

| CAS Number | 13255-50-0 | [3] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 191.23 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 121-123 °C | [4] |

| Canonical SMILES | CC(C)NC(=O)C1=CC=C(C=O)C=C1 | [1] |

| InChI Key | OMFHZDXZIJJKFP-UHFFFAOYSA-N | [1] |

Molecular Structure and Spectroscopic Analysis

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Expected ¹H and ¹³C NMR Spectral Data

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (a singlet downfield, typically around 10 ppm), the N-H proton of the amide (a broad singlet), the isopropyl methine proton (a septet), and the two equivalent isopropyl methyl groups (a doublet).

-

¹³C NMR: The carbon spectrum would feature signals for the carbonyl carbon of the amide, the aldehyde carbonyl carbon, the aromatic carbons, and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.[1][8][9]

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.[1]

-

C=O Stretches: Two distinct carbonyl stretching bands are expected. One for the amide carbonyl (typically around 1640-1680 cm⁻¹) and another for the aldehyde carbonyl (around 1690-1715 cm⁻¹).[8]

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The aldehyde C-H stretch typically appears as two weak bands around 2720 and 2820 cm⁻¹.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a standard amidation reaction, a cornerstone of organic synthesis. The following protocol is a well-established and reliable method for the formation of the amide bond from a carboxylic acid and an amine, proceeding via an acyl chloride intermediate.[10]

Two-Step Synthesis from 4-Formylbenzoic Acid

This procedure involves the initial conversion of 4-formylbenzoic acid to the more reactive 4-formylbenzoyl chloride, followed by its reaction with isopropylamine.

Step 1: Synthesis of 4-Formylbenzoyl Chloride

-

Materials: 4-formylbenzoic acid, thionyl chloride (SOCl₂), and a suitable anhydrous solvent (e.g., toluene or dichloromethane).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-formylbenzoic acid in the anhydrous solvent.

-

Slowly add an excess of thionyl chloride to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-formylbenzoyl chloride can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials: Crude 4-formylbenzoyl chloride, isopropylamine, a tertiary amine base (e.g., triethylamine or diisopropylethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve the crude 4-formylbenzoyl chloride in the anhydrous solvent.

-

In a separate flask, dissolve isopropylamine and the tertiary amine base in the same solvent.

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the 4-formylbenzoyl chloride solution to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

-

Diagram 1: Synthetic Workflow

Caption: A two-step synthesis of this compound.

Biological Significance: A Key Metabolite of Procarbazine

This compound is a major metabolite of the antineoplastic agent procarbazine.[11][12] Procarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects.[13]

Metabolic Pathway of Procarbazine

Procarbazine undergoes a complex series of metabolic transformations, primarily in the liver, catalyzed by cytochrome P450 enzymes and monoamine oxidase.[13] This metabolic cascade ultimately leads to the formation of several metabolites, including this compound.[14]

Diagram 2: Procarbazine Metabolism

Caption: Simplified metabolic pathway of procarbazine.

Potentiation of Chemotherapeutic Efficacy

Research has demonstrated that this compound can potentiate the cytotoxic action of other chemotherapeutic agents, such as mafosfamide, a preactivated derivative of cyclophosphamide.[11] This potentiation is attributed to its role as an excellent substrate for aldehyde dehydrogenase, an enzyme responsible for the detoxification of aldophosphamide, a key metabolite of mafosfamide.[11] By competing for the active site of this enzyme, this compound inhibits the detoxification of aldophosphamide, thereby increasing its intracellular concentration and enhancing its therapeutic effect.[11]

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a molecule with a well-defined chemical structure and significant biological relevance. Its role as a major metabolite of procarbazine and its ability to modulate the efficacy of other chemotherapeutic agents make it a subject of ongoing interest in the field of oncology and drug development. The synthetic protocols and analytical insights provided in this guide are intended to support further research and a deeper understanding of this important compound.

References

- Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

- ResearchGate. (n.d.). FT–IR benzamide ( 1 ). [Link]

- ResearchGate. (n.d.). FTIR spectrum of benzamide spot (trace 1)

- PubMed. (1991). Potentiation of the Cytotoxic Action of Mafosfamide by N-isopropyl-p-formylbenzamide, a Metabolite of Procarbazine. [Link]

- New Journal of Chemistry (RSC Publishing). (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]

- ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]

- ACS Publications. (2015).

- National Institute of Standards and Technology. (n.d.). Benzamide. [Link]

- ResearchGate. (n.d.).

- PubMed. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. [Link]

- ResearchGate. (n.d.).

- GSRS. (n.d.). N-ISOPROPYL-4-FORMYLBENZAMIDE. [Link]

- ResearchGate. (n.d.). Overview of the metabolism of procarbazine. [Link]

- PubMed. (1982). Studies on the metabolism of procarbazine by mass spectrometry. [Link]

- Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. [Link]

- NIH. (n.d.). N-Isopropylbenzamide. [Link]

- ResearchGate. (n.d.). N-Isopropylbenzamide. [Link]

- The Royal Society of Chemistry. (n.d.).

- PubMed. (n.d.). Activation mechanisms of mafosfamide and the role of thiols in cyclophosphamide metabolism. [Link]

- PubChem. (n.d.). Procarbazine. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. CAS 82239-62-1 | this compound - Synblock [synblock.com]

- 4. Metabolic activation of the terminal N-methyl group of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (procarbazine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Isopropylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Potentiation of the cytotoxic action of mafosfamide by N-isopropyl-p-formylbenzamide, a metabolite of procarbazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the metabolism of procarbazine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Formyl-N-isopropylbenzamide from Precursors

Introduction

4-Formyl-N-isopropylbenzamide is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating both an aldehyde and an amide functional group, renders it a valuable building block for the synthesis of a diverse array of more complex molecular architectures. The aldehyde provides a reactive handle for transformations such as reductive amination, Wittig reactions, and condensations, while the N-isopropylbenzamide moiety can participate in various biological interactions. This guide provides a comprehensive overview of the principal synthetic strategies for the preparation of this compound, offering a comparative analysis of different methodologies and detailed, field-proven experimental protocols.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached from several distinct precursors, each route presenting its own set of advantages and challenges. The choice of a particular synthetic pathway is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and reaction conditions. Herein, we will explore four primary synthetic routes.

| Synthetic Route | Precursor(s) | Key Transformation(s) | Advantages | Disadvantages |

| Route 1 | 4-Carboxybenzaldehyde, Isopropylamine | Amide Coupling | Direct, high-yielding, and utilizes readily available starting materials. | Requires coupling reagents which can be costly and generate stoichiometric byproducts. |

| Route 2 | 4-(Bromomethyl)benzaldehyde, Isopropylamine | Nucleophilic Substitution | Simple procedure with readily available starting materials.[1] | Potential for over-alkylation and side reactions. |

| Route 3 | Terephthalaldehyde, Isopropylamine | Mono-selective Reductive Amination | Atom-economical and utilizes a common starting material.[2] | Achieving high mono-selectivity can be challenging, often leading to mixtures of products. |

| Route 4 | 4-(Hydroxymethyl)benzoic acid, Isopropylamine | Amide Coupling followed by Oxidation | Controlled, stepwise approach. | Longer synthetic sequence (two steps), requires an additional oxidation step. |

Route 1: Amide Coupling of 4-Carboxybenzaldehyde

This is arguably the most direct and widely applicable method for the synthesis of this compound. The core of this strategy lies in the formation of an amide bond between 4-carboxybenzaldehyde and isopropylamine, facilitated by a coupling reagent. The choice of coupling reagent is critical for the success of this reaction, with several options available, each with its own merits.[3]

Reaction Pathway

Caption: Amide coupling of 4-carboxybenzaldehyde with isopropylamine.

Comparative Performance of Coupling Reagents

| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Notes |

| EDC | HOBt | DIPEA | DMF | 12 | 85 | A cost-effective choice with a water-soluble urea byproduct, simplifying workup.[3][4] |

| HATU | None | DIPEA | DMF | 2 | 95 | Highly efficient and fast, particularly for challenging couplings, though more expensive.[5][6] |

| T3P® | None | Pyridine | EtOAc | 4 | 92 | A versatile and safe reagent with a straightforward workup.[3] |

Detailed Experimental Protocol (using HATU)

Materials:

-

4-Carboxybenzaldehyde (1.0 eq)

-

Isopropylamine (1.2 eq)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-carboxybenzaldehyde (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add isopropylamine (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Route 2: Nucleophilic Substitution on 4-(Bromomethyl)benzaldehyde

This route utilizes the reactivity of the benzylic bromide in 4-(bromomethyl)benzaldehyde towards nucleophilic substitution by isopropylamine. This reaction typically proceeds via an SN2 mechanism.[1]

Reaction Pathway

Caption: Nucleophilic substitution of 4-(bromomethyl)benzaldehyde.

Detailed Experimental Protocol

Materials:

-

4-(Bromomethyl)benzaldehyde (1.0 eq)

-

Isopropylamine (2.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and isopropylamine (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify by flash column chromatography to obtain this compound.

Route 3: Mono-selective Reductive Amination of Terephthalaldehyde

This approach leverages the selective reaction of one aldehyde group in terephthalaldehyde with isopropylamine, followed by in-situ reduction of the resulting imine. Achieving high mono-selectivity is crucial and can be influenced by the choice of reducing agent and reaction conditions.

Reaction Pathway

Caption: Mono-selective reductive amination of terephthalaldehyde.

Detailed Experimental Protocol

Materials:

-

Terephthalaldehyde (1.0 eq)

-

Isopropylamine (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve terephthalaldehyde (1.0 eq) and isopropylamine (1.0 eq) in 1,2-dichloroethane.

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

-

Stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to isolate this compound.

Route 4: Oxidation of 4-(Hydroxymethyl)-N-isopropylbenzamide

This two-step route first involves the synthesis of the intermediate alcohol, 4-(hydroxymethyl)-N-isopropylbenzamide, followed by its oxidation to the desired aldehyde. This method offers a high degree of control over the introduction of the formyl group.

Reaction Pathway

Caption: Two-step synthesis via oxidation of an alcohol intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Hydroxymethyl)-N-isopropylbenzamide

Follow the amide coupling protocol described in Route 1, substituting 4-carboxybenzaldehyde with 4-(hydroxymethyl)benzoic acid.

Step 2: Oxidation to this compound

A mild oxidizing agent such as Dess-Martin periodinane (DMP) is preferred to avoid over-oxidation to the carboxylic acid.[7][8]

Materials:

-

4-(Hydroxymethyl)-N-isopropylbenzamide (1.0 eq)

-

Dess-Martin periodinane (DMP) (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Dissolve 4-(hydroxymethyl)-N-isopropylbenzamide (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

-

Add Dess-Martin periodinane (1.5 eq) in one portion to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the layers become clear.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, each with its own set of advantages and considerations. The direct amide coupling of 4-carboxybenzaldehyde (Route 1) is often the most efficient and high-yielding method, particularly with the use of modern coupling reagents like HATU. The nucleophilic substitution approach (Route 2) offers simplicity, while the mono-reductive amination of terephthalaldehyde (Route 3) is an atom-economical alternative, though potentially challenging in terms of selectivity. The two-step oxidation route (Route 4) provides a high degree of control but at the cost of a longer synthetic sequence. The selection of the optimal synthetic strategy will ultimately depend on the specific requirements of the research or development project, including scale, cost, and available resources.

References

- ResearchGate. (2025). Cyclization of N-substituted benzamides. ResearchGate.

- ACS Publications. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Publications.

- Chemistry LibreTexts. (2019). 10.6: Oxidation Reactions of Alcohols. Chemistry LibreTexts.

- Wikipedia. (n.d.). Dess–Martin oxidation. Wikipedia.

- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.

- PubMed. (n.d.). A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. PubMed.

- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry.

- The Royal Society of Chemistry. (n.d.). Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes with Ammonia. The Royal Society of Chemistry.

- ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.

- Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. Google Patents.

- American Chemical Society. (2025). Genome engineering allows selective conversions of terephthalaldehyde to multiple valorized products in bacterial cells. American Chemical Society.

- PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central.

- ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.

- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps.

- PubMed. (2014). The Synthesis of Sterically Hindered Amides. PubMed.

- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

- The Royal Society of Chemistry. (n.d.). A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)-H Hydroxylation Strategy - Supporting Information. The Royal Society of Chemistry.

- Wipf Group. (2007). Alcohol Oxidations. Wipf Group.

- Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Common Organic Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Genome engineering allows selective conversions of terephthalaldehyde to multiple valorized products in bacterial cells - American Chemical Society [acs.digitellinc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzamide, 4-hydroxy-N-propyl- synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

A Comprehensive Technical Guide to the Synthesis of 4-Formyl-N-isopropylbenzamide

This guide provides an in-depth exploration of the synthesis of 4-Formyl-N-isopropylbenzamide, a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of both an aldehyde and an amide functional group makes it a versatile intermediate for the construction of more complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1] This document will delve into the core mechanistic principles governing its synthesis, provide a field-proven experimental protocol, and offer insights grounded in practical laboratory experience for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (CAS No. 13255-50-0) is a disubstituted benzene derivative characterized by a formyl group (-CHO) at the 4-position and an N-isopropylbenzamide group at the 1-position.[2][3] Its dual functionality allows for a wide array of subsequent chemical transformations. The aldehyde can undergo nucleophilic additions, reductions, or oxidations, while the amide linkage provides a stable scaffold. These features make it an important intermediate in multi-step syntheses of active pharmaceutical ingredients (APIs).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [2][3][4] |

| Molecular Weight | 191.23 g/mol | [2][3][4] |

| Appearance | Yellow solid | [1] |

| Melting Point | 121-123 °C | [1] |

| CAS Number | 13255-50-0 | [3] |

The Core Synthesis Strategy: A Two-Step Approach

The most reliable and widely accepted method for synthesizing this compound is a two-step process commencing with 4-formylbenzoic acid. This strategy is predicated on the principle of activating the carboxylic acid to facilitate nucleophilic attack by the amine.

-

Activation of the Carboxylic Acid : The carboxylic acid of 4-formylbenzoic acid is converted into a more reactive acyl chloride.

-

Nucleophilic Acyl Substitution : The resulting 4-formylbenzoyl chloride is reacted with isopropylamine to form the desired amide bond.

This approach is favored due to its high efficiency and the commercial availability of the starting materials.[5][6]

Mechanistic Deep Dive

Part 1: Formation of 4-Formylbenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. While several reagents can accomplish this, thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common choices in a research and development setting.[1] The mechanism described here will focus on oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), a highly effective and clean method.[7]

The Causality Behind Reagent Choice:

-

Oxalyl Chloride : Preferred over thionyl chloride in many cases because its byproducts (CO₂, CO, and HCl) are all gaseous, which simplifies purification.

-

DMF (Catalyst) : DMF is crucial for this reaction to proceed at a reasonable rate. It reacts with oxalyl chloride to form the Vilsmeier reagent, which is the true catalytic species.

The Mechanism:

-

Formation of the Vilsmeier Reagent : DMF reacts with oxalyl chloride to form an electrophilic iminium salt, the Vilsmeier reagent.

-

Activation of the Carboxylic Acid : The oxygen of the carboxylic acid group of 4-formylbenzoic acid attacks the electrophilic Vilsmeier reagent.

-

Nucleophilic Acyl Substitution : The resulting intermediate undergoes nucleophilic attack by the chloride ion, leading to the formation of 4-formylbenzoyl chloride and regeneration of the DMF catalyst.

Caption: Mechanism of 4-formylbenzoyl chloride formation.

Part 2: Amide Bond Formation

This step is a classic example of nucleophilic acyl substitution. The highly electrophilic carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen of isopropylamine.

The Causality Behind Experimental Choices:

-

Base : A non-nucleophilic base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct of the reaction. This prevents the protonation of the isopropylamine, which would render it non-nucleophilic.

-

Solvent : Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the reactive acyl chloride.

The Mechanism:

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen of isopropylamine attacks the electrophilic carbonyl carbon of 4-formylbenzoyl chloride, forming a tetrahedral intermediate.

-

Collapse of the Intermediate : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Deprotonation : The added base removes the proton from the nitrogen, yielding the final product, this compound, and the hydrochloride salt of the base.

Sources

- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4-Formyl-N-(1-methylethyl)benzamide | C11H13NO2 | CID 83270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 82239-62-1 | this compound - Synblock [synblock.com]

- 5. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]

- 6. 对甲酰基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. studylib.net [studylib.net]

A Comprehensive Technical Guide to 4-Formyl-N-isopropylbenzamide (IUPAC: 4-formyl-N-propan-2-ylbenzamide)

Abstract: This technical guide provides an in-depth exploration of 4-Formyl-N-isopropylbenzamide, a versatile bifunctional molecule with significant relevance in medicinal chemistry and drug development. The document delineates its chemical identity, physicochemical properties, a robust laboratory-scale synthesis protocol, and methods for spectroscopic characterization. A core focus is placed on its applications, not only as a synthetic building block but also as a key metabolite of the antineoplastic agent procarbazine and a potentiator of mafosfamide's cytotoxic effects. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and strategic application of this compound.

Chemical Identity and Physicochemical Properties

This compound, systematically named 4-formyl-N-propan-2-ylbenzamide by IUPAC, is an aromatic compound possessing both an aldehyde and a secondary amide functional group.[1][2] This dual functionality makes it a valuable intermediate in organic synthesis and a molecule of interest in biochemical pathways.

Caption: Molecular structure and SMILES string.

The fundamental identifiers and properties of this compound are summarized below for quick reference.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 4-formyl-N-propan-2-ylbenzamide | [1][2][3] |

| CAS Number | 13255-50-0 | [1][2][4] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2][4] |

| Molecular Weight | 191.23 g/mol | [1][2] |

| Canonical SMILES | CC(C)NC(=O)C1=CC=C(C=O)C=C1 | [1][2][3] |

| InChIKey | OMFHZDXZIJJKFP-UHFFFAOYSA-N | [1][2] |

| EC Number | 236-247-8 | [2][4] |

| PubChem CID | 83270 | [2][4] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Solid | [1] |

| Purity (Typical) | ≥98% | [1][5] |

| Boiling Point | 367.8 °C at 760 mmHg | [6] |

| Density | 1.093 g/cm³ | [6] |

| Flash Point | 157.6 °C | [6] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Synthesis and Purification Protocol

Expertise & Rationale: A reliable synthetic protocol is paramount for obtaining high-purity material for research and development. The most direct and common approach for synthesizing this compound is the amide coupling of 4-formylbenzoic acid with isopropylamine. While various coupling reagents can be employed, this protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt). This choice is based on its high efficiency, mild reaction conditions which preserve the sensitive aldehyde group, and the formation of a water-soluble urea byproduct, simplifying purification.

Caption: General workflow for synthesis and purification.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

4-Formylbenzoic acid (1.0 eq)

-

Isopropylamine (1.2 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc), reagent grade

-

Hexanes, reagent grade

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-formylbenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM. Stir the suspension at room temperature until the solids are well-dispersed.

-

Amine Addition: Add isopropylamine (1.2 eq) followed by DIPEA (2.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Coupling: Slowly add EDC (1.2 eq) portion-wise to the cooled mixture. Causality Note: Slow addition is crucial to control the exotherm of the carbodiimide activation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Trustworthiness Check: These washes remove unreacted amine, excess acid, and water-soluble byproducts, forming a self-validating purification sequence.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a hot mixture of ethyl acetate and hexanes to afford this compound as a white to off-white solid.

Spectroscopic Characterization (Self-Validating System)

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectroscopic data serves as a reference for quality control.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ ~9.9-10.1 ppm (s, 1H, -CHO), δ ~7.9-8.0 ppm (d, 2H, Ar-H ortho to CHO), δ ~7.8-7.9 ppm (d, 2H, Ar-H ortho to C=O), δ ~6.2 ppm (br s, 1H, -NH), δ ~4.2-4.4 ppm (septet, 1H, -CH(CH₃)₂), δ ~1.2-1.3 ppm (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~192 ppm (CHO), δ ~166 ppm (C=O), δ ~140 ppm (Ar-C), δ ~135 ppm (Ar-C), δ ~130 ppm (Ar-CH), δ ~128 ppm (Ar-CH), δ ~42 ppm (CH(CH₃)₂), δ ~23 ppm (CH(CH₃)₂) |

| FT-IR (ATR, cm⁻¹) | ~3300 cm⁻¹ (N-H stretch), ~2820, 2720 cm⁻¹ (Aldehyde C-H stretch), ~1700 cm⁻¹ (Aldehyde C=O stretch), ~1640 cm⁻¹ (Amide I band, C=O stretch), ~1540 cm⁻¹ (Amide II band, N-H bend) |

| Mass Spec (ESI+) | [M+H]⁺ = 192.10 |

Applications in Drug Development and Research

The unique structure of this compound underpins its utility in several areas of pharmaceutical and chemical research.

Metabolite of Procarbazine

This compound is a known metabolite derived from the oxidation of the anti-cancer agent procarbazine.[7] Understanding the formation and biological activity of such metabolites is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies. The availability of a pure synthetic standard is critical for quantifying its presence in biological matrices and assessing its potential off-target effects or contributions to the parent drug's overall efficacy and toxicity profile.

Caption: Formation from the parent drug Procarbazine.

Potentiation of Chemotherapeutic Agents

Research has shown that this compound potentiates the cytotoxic action of mafosfamide, an active metabolite of the chemotherapeutic drug cyclophosphamide.[2] This synergistic activity presents a compelling avenue for combination therapy research. The aldehyde functionality is likely key to this mechanism, potentially by reacting with biological nucleophiles or influencing cellular redox states, thereby sensitizing cancer cells to the primary alkylating agent.

Bifunctional Synthetic Intermediate

From a synthetic chemistry perspective, the compound is a highly useful building block. The aldehyde and amide groups possess orthogonal reactivity.

-

Aldehyde Handle: Can undergo a wide range of transformations such as Wittig reactions, reductive aminations, and Henry reactions to build molecular complexity.

-

Amide Backbone: The N-isopropylbenzamide core is generally stable under many reaction conditions used to modify the aldehyde, providing a robust scaffold for library synthesis in drug discovery programs.

Safety, Handling, and Storage

Authoritative Grounding: Proper handling is essential for laboratory safety. The following information is synthesized from supplier safety data sheets.

Table 4: Hazard Identification

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Source(s) |

| Acute Toxicity / Irritation | GHS07 (Harmful/Irritant) | Warning | H302: Harmful if swallowed.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Handling Advice: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]

Storage:

-

Store in a tightly sealed container in a dry and well-ventilated place.[5]

References

- 4-Formyl-N-(1-methylethyl)benzamide | C11H13NO2 | CID 83270.

- N-ISOPROPYL-4-FORMYLBENZAMIDE.

- 4-formyl-N-isopropyl-benzamide. SpectraBase. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-Formyl-N-(1-methylethyl)benzamide | C11H13NO2 | CID 83270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CAS 82239-62-1 | this compound - Synblock [synblock.com]

- 6. This compound | 13255-50-0 [chemnet.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

4-Formyl-N-isopropylbenzamide structural analogs and derivatives

An In-Depth Technical Guide to 4-Formyl-N-isopropylbenzamide: A Versatile Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive examination of this compound, a key building block in contemporary medicinal chemistry. We will navigate its synthetic pathways, dissect the critical structure-activity relationships (SAR) of its analogs, and explore its vast potential in the development of novel therapeutic agents. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering a blend of foundational principles and field-proven insights. By detailing robust synthetic protocols, analyzing the causal relationships behind structural modifications and biological outcomes, and employing clear data visualization, this guide aims to empower and accelerate innovative research in this promising chemical space.

Introduction: The Strategic Value of the this compound Core

The benzamide moiety is a cornerstone of pharmaceutical design, renowned for its ability to participate in crucial hydrogen bonding and other non-covalent interactions within biological targets. This has cemented its status as a "privileged scaffold" in a multitude of clinically successful drugs. Within this esteemed class, this compound stands out as a particularly strategic starting point. Its structure combines two key features: the N-isopropylbenzamide unit, which effectively orients the molecule and probes hydrophobic pockets in target proteins, and a chemically versatile 4-formyl (aldehyde) group. This aldehyde acts as a synthetic linchpin, allowing for extensive and diverse derivatization, making it an ideal platform for generating large compound libraries to explore novel biological targets and overcome existing therapeutic challenges.

Synthesis and Derivatization: Building the Molecular Framework

A robust and flexible synthetic strategy is paramount for exploring the full potential of the this compound scaffold. The core is readily accessible, and its aldehyde handle permits a wide array of subsequent chemical transformations.

Core Synthesis: A Validated Amidation Protocol

The synthesis of the core structure is reliably achieved through the coupling of 4-carboxybenzaldehyde and isopropylamine. The use of modern peptide coupling reagents like HATU ensures high efficiency and mild reaction conditions, preserving the integrity of the aldehyde functionality.[1][2][3]

Experimental Protocol: Synthesis of this compound via HATU Coupling

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-carboxybenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (to a concentration of 0.2 M).

-

Reagent Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) to the solution. Stir for 5 minutes.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirred solution at room temperature. The solution may change color.

-

Activation: Stir the mixture for 20 minutes at room temperature to ensure the formation of the activated HOAt ester.

-

Amine Addition: Add isopropylamine (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Diagram: Synthetic Workflow for Core Structure

Caption: Workflow for the synthesis of the core scaffold.

Key Derivatization Strategy: Reductive Amination

The 4-formyl group is a gateway to immense structural diversity. One of the most powerful and widely used derivatization techniques in drug discovery is reductive amination. This reaction transforms the aldehyde into a secondary or tertiary amine, introducing a new vector for molecular interactions and allowing for the exploration of basic substituents that can improve pharmacokinetic properties. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mild nature and high selectivity for the iminium ion intermediate over the starting aldehyde.[4][5][6]

Experimental Protocol: Reductive Amination of the 4-Formyl Group

-

Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M), add the desired primary or secondary amine (1.2 eq).

-

Imine Formation: If the amine is an HCl salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. Add 1-2 equivalents of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir at room temperature for 3-12 hours. Monitor the reaction by LC-MS for the disappearance of the starting material and the imine intermediate.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Separate the layers and extract the aqueous phase with dichloromethane (DCM).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired N-substituted aminomethyl derivative.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold is crucial for optimizing biological activity. The SAR narrative is built by independently assessing the contribution of three key regions of the molecule.[7]

Diagram: Key Regions for SAR Exploration

Caption: Key molecular regions for SAR studies.

Region 1: The N-Alkyl Group

The N-isopropyl group is a critical determinant of binding affinity and selectivity. Its size, shape, and lipophilicity directly influence how the molecule fits into the target's binding pocket.

-

Causality of Modification: Altering this group from smaller (e.g., ethyl) to larger or more complex (e.g., cyclobutyl, tert-butyl) moieties directly probes the steric tolerance of the binding site. Introducing polarity (e.g., a 2-hydroxypropyl group) can establish new hydrogen bond interactions, potentially increasing potency and altering the pharmacokinetic profile. In studies of related N-alkyl propanamides, the nature of the N-alkyl substituent was shown to be a major driver of antiproliferative activity.[8]

Region 2: The Aromatic Ring

The central phenyl ring acts as a rigid scaffold. Its electronic properties and substitution pattern dictate the orientation of the other two regions.

-

Causality of Modification: Introducing electron-withdrawing groups (e.g., Cl, F) or electron-donating groups (e.g., OMe) can modulate the pKa of the amide N-H and the overall electrostatic potential of the molecule, which is critical for target recognition. For example, in a series of benzamide derivatives targeting the Hedgehog signaling pathway, substitutions on this ring were key to achieving high potency.[9]

Region 3: The 4-Position Derivative

This is the region of greatest diversity, stemming from the reactivity of the formyl group. The choice of functionality here dictates the primary new interactions the analog will make with its biological target.

-

Causality of Modification: Converting the aldehyde to a basic amine via reductive amination introduces a positive charge at physiological pH, which can form strong ionic interactions with acidic residues like aspartate or glutamate in a target protein. This is a common strategy to improve both potency and solubility. Conversely, converting the aldehyde to a neutral or acidic group explores different interaction paradigms. Studies on benzylidene hydrazine benzamides have shown that modifications at this position significantly impact anticancer activity.[10][11]

Table 1: Summary of SAR Insights for Benzamide Analogs

| Molecular Region | Modification Example | Rationale / Causal Effect | Potential Biological Impact |

| Region 1 (N-Alkyl) | Replace Isopropyl with Cyclobutyl | Probes for larger hydrophobic pocket | Increased van der Waals contacts; may improve potency. |

| Region 2 (Aromatic Ring) | Add 2-methoxy group | Alters electronics and conformation | Can improve binding by filling a specific pocket or forming a key H-bond.[12] |

| Region 3 (4-Position) | Reductive amination with morpholine | Introduces a basic, polar group | Can form salt-bridge interactions; often improves solubility and cell permeability.[13] |

| Region 3 (4-Position) | Wittig olefination | Introduces a rigid C=C bond | Restricts conformation; can lock the molecule into a more active binding pose. |

Potential Therapeutic Applications & Biological Targets

While this compound itself is a building block, its derivatives have significant potential across multiple therapeutic areas. The specific target class is dictated by the overall shape and functionality of the final analog. Based on activities reported for structurally related benzamides, several promising avenues exist.

Case Study: Kinase Inhibition

Many kinase inhibitors feature a central aromatic core with an amide side chain. The N-isopropylbenzamide portion of the scaffold can effectively anchor the molecule in the hinge region of a kinase active site, while the derivatized 4-position can be tailored to achieve selectivity and potency by interacting with the solvent-exposed region. For instance, novel 4-methylbenzamide derivatives have been synthesized as potential protein kinase inhibitors for cancer therapy.[14]

Diagram: Hypothesized Kinase Inhibition Pathway

Caption: Potential mechanism of action for a kinase-inhibiting analog.

Other potential applications for this scaffold include the development of cholinesterase inhibitors for neurodegenerative diseases and agents targeting parasitic protozoa.[15][16]

Conclusion and Future Outlook

This compound represents a high-potential scaffold for the discovery of novel small molecule therapeutics. Its synthetic tractability, combined with the strategic placement of the N-alkyl and 4-formyl groups, provides an ideal platform for generating diverse and potent compound libraries. The principles of rational drug design, guided by the structure-activity relationships discussed herein, can be applied to tailor analogs for a wide range of biological targets. Future work should focus on synthesizing focused libraries using derivatization techniques like reductive amination and screening them against target classes known to be modulated by benzamides, such as kinases, G-protein coupled receptors, and cholinesterases.[17][18] This systematic approach holds significant promise for identifying next-generation clinical candidates.

References

- Organic Chemistry Portal. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. organic-chemistry.org. [Link]

- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

- Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. organic-chemistry.org. [Link]

- Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

- ResearchGate. (2010). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.

- Sharma, V., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. common-organic-chemistry.com. [Link]

- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

- Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. PubMed. [Link]

- Szymański, P., et al. (2012). Synthesis, biological activity and molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives as cholinesterase inhibitors. PubMed. [Link]